2-[(Methylsulfanyl)carbonothioyl]nonanoic acid
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Overview
Description
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nonanoic acid backbone with a methylsulfanylcarbonothioyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid typically involves the introduction of the methylsulfanylcarbonothioyl group to a nonanoic acid derivative. One common method is the reaction of nonanoic acid with methylsulfanylcarbonothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides.
Scientific Research Applications
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid involves its interaction with specific molecular targets. The methylsulfanylcarbonothioyl group can interact with thiol groups in proteins, potentially leading to the modification of protein function. Additionally, the carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A simple carboxylic acid with a nine-carbon chain.
Methylsulfanylcarbonothioyl chloride: A reagent used in the synthesis of 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid.
Sulfoxides and sulfones: Oxidation products of the methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a methylsulfanylcarbonothioyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62672-84-8 |
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Molecular Formula |
C11H20O2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-methylsulfanylcarbothioylnonanoic acid |
InChI |
InChI=1S/C11H20O2S2/c1-3-4-5-6-7-8-9(10(12)13)11(14)15-2/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
BKCHHBBLPPWLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)O)C(=S)SC |
Origin of Product |
United States |
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